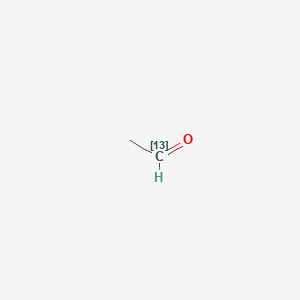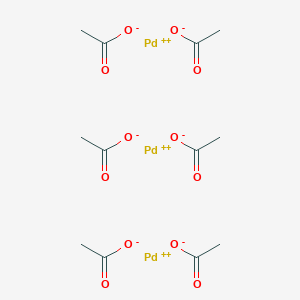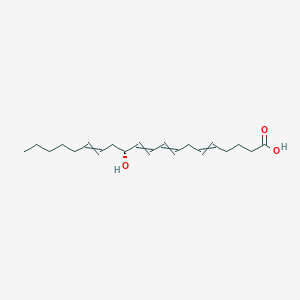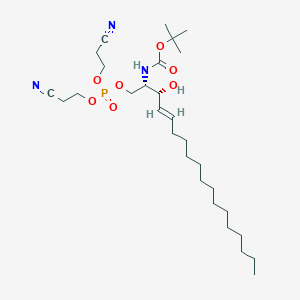
Acetaldehído-13C
Descripción general
Descripción
Acetaldehyde-13C: is a labeled form of acetaldehyde where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Acetaldehyde-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques. Some applications include:
Mecanismo De Acción
Target of Action
Acetaldehyde-13C is a variant of acetaldehyde where the carbon atoms are replaced with the carbon-13 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule . The primary targets of Acetaldehyde-13C are the same as those of acetaldehyde, which include various enzymes and proteins involved in metabolic pathways.
Mode of Action
The mode of action of Acetaldehyde-13C is similar to that of acetaldehyde. It interacts with its targets, primarily enzymes and proteins, and can be incorporated into molecules to track their movement in biological systems . The carbon-13 isotope allows for the tracing of the compound’s path through these biochemical pathways.
Biochemical Pathways
Acetaldehyde-13C is used to study metabolic pathways . It can be incorporated into molecules to track their movement in biological systems . This is particularly useful in 13C-Metabolic Flux Analysis (13C-MFA), a technique used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways .
Result of Action
The result of action of Acetaldehyde-13C is the generation of a traceable path through biochemical pathways. This allows researchers to study the flow of carbon through these pathways and identify any metabolic bottlenecks or inefficiencies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetaldehyde-13C can be synthesized through the reaction of sodium acetate-13C with an oxidant to generate acetic acid-13C, which is then decarboxylated to produce acetaldehyde-13C . Another method involves the use of elemental carbon-13 to produce calcium carbide, which is then used to generate acetylene. This acetylene can be further processed to obtain acetaldehyde-13C .
Industrial Production Methods: Industrial production of acetaldehyde-13C typically involves the use of isotopically labeled starting materials and specialized reaction conditions to ensure the incorporation of the carbon-13 isotope. The process is carefully controlled to maintain high isotopic purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Acetaldehyde-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to ethanol-13C using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Acetaldehyde-13C can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products:
Oxidation: Acetic acid-13C.
Reduction: Ethanol-13C.
Condensation: Various aldol products depending on the reactants used.
Comparación Con Compuestos Similares
Formaldehyde-13C: Another isotopically labeled aldehyde used in similar research applications.
Propionaldehyde-13C: A labeled form of propionaldehyde used for studying longer-chain aldehyde reactions.
Acetone-13C: A labeled ketone used in various chemical and biological studies.
Uniqueness: Acetaldehyde-13C is unique due to its specific labeling at the carbon-13 position, which allows for detailed studies of its chemical and biological behavior. Its relatively simple structure and widespread occurrence in nature make it a valuable compound for research across multiple disciplines.
Propiedades
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















